Tinnevellin glucoside Tinnevellin glucoside Tinnevellin glucoside is a natural product found in Senna alexandrina with data available.
Brand Name: Vulcanchem
CAS No.: 80358-06-1
VCID: VC21347591
InChI: InChI=1S/C20H24O9/c1-8-4-10-5-11(6-12(27-3)15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1
SMILES:
Molecular Formula: C20H24O9
Molecular Weight: 408.4 g/mol

Tinnevellin glucoside

CAS No.: 80358-06-1

Cat. No.: VC21347591

Molecular Formula: C20H24O9

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

Tinnevellin glucoside - 80358-06-1

CAS No. 80358-06-1
Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
IUPAC Name 1-[1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone
Standard InChI InChI=1S/C20H24O9/c1-8-4-10-5-11(6-12(27-3)15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1
Standard InChI Key FEZDDTIDMGTSLT-CZNQJBLBSA-N
Isomeric SMILES CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Canonical SMILES CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC3C(C(C(C(O3)CO)O)O)O

Chemical Identity and Structure

Molecular Composition and Identification

Tinnevellin glucoside is chemically identified as 1-[1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone with the molecular formula C₂₀H₂₄O₉ . It is registered under the Chemical Abstracts Service (CAS) number 80358-06-1 and has been assigned the PubChem CID 157631 . The compound features a naphthalene core structure with a glucose moiety attached through a glycosidic bond, classifying it as a naphthalene glycoside .

Structural Characteristics

The structure of tinnevellin glucoside exhibits several distinctive features that contribute to its chemical properties and biological activities. The naphthalene core contains hydroxyl, methoxy, and methyl substituents, with an acetyl group attached to the C-2 position . The glucose moiety is linked to the C-6 position of the naphthalene ring through an O-glycosidic bond . This structural arrangement creates a unique molecular framework that enables specific interactions with biological targets.

Physicochemical Properties

Tinnevellin glucoside possesses physicochemical properties that influence its behavior in biological systems and extraction processes. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Tinnevellin Glucoside

PropertyValueReference
Molecular Weight408.4 g/mol
XLogP3-AA1.2
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count9
Rotatable Bond Count5
Exact Mass408.14203234 Da
Water SolubilitySlightly soluble
Physical StateSolid

The moderate lipophilicity (XLogP3-AA value of 1.2) and the presence of multiple hydrogen bond donors and acceptors suggest that tinnevellin glucoside may exhibit a balance between hydrophilic and lipophilic properties, potentially influencing its absorption and distribution in biological systems .

Natural Sources and Extraction Methods

Botanical Sources

Tinnevellin glucoside is primarily isolated from Cassia angustifolia (Alexandrian senna), a plant belonging to the Fabaceae family . This plant has been traditionally used in herbal medicine for its laxative properties and is commonly known as Tinnevelli senna . The compound is found predominantly in the leaves and pods of the plant, which are harvested and processed for medicinal use .

Biological Activities

Glucose Metabolism Enhancement

One of the most significant biological activities reported for tinnevellin glucoside is its ability to enhance glucose uptake in cells. Studies have demonstrated that it promotes GLUT4 translocation in muscle cells, which may improve glucose uptake and metabolism . This property suggests potential applications in managing conditions related to impaired glucose metabolism, such as type 2 diabetes and insulin resistance.

Role in Laxative Activity

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is commonly employed for the detection and quantification of tinnevellin glucoside in plant extracts and herbal formulations . This method has been developed and optimized to analyze commercial health teas and discriminate between different plant extracts based on the presence of tinnevellin glucoside as an indicator component .

Reference Standards

Applications in Research and Industry

Quality Control of Herbal Products

Tinnevellin glucoside serves as an important chemical marker for the quality control and standardization of herbal products containing Cassia angustifolia extracts . Its presence and concentration can be used to assess the authenticity and quality of these products. The compound has been identified as an indicator component for the discrimination of commercial health teas, highlighting its importance in quality assurance .

Herbal Medicine Formulations

As a component of Cassia angustifolia extracts, tinnevellin glucoside contributes to the medicinal properties of herbal preparations using this plant . These preparations are primarily marketed for their laxative effects but may have additional health benefits based on the biological activities of tinnevellin glucoside and other bioactive compounds present in the extract.

Research Applications

Current Research Status and Future Perspectives

Research Gaps

Despite the identification and characterization of tinnevellin glucoside, several gaps remain in our understanding of this compound:

  • The detailed molecular mechanisms underlying its biological activities

  • Comprehensive pharmacokinetic and pharmacodynamic profiles

  • Potential synergistic effects with other compounds in senna extracts

  • Optimal extraction and purification methods for commercial applications

Future Research Directions

Future research on tinnevellin glucoside could focus on:

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